molecular formula C8H3BrClNO B1497547 5-Bromo-2-chloro-3H-indol-3-one CAS No. 6199-96-8

5-Bromo-2-chloro-3H-indol-3-one

Cat. No. B1497547
CAS RN: 6199-96-8
M. Wt: 244.47 g/mol
InChI Key: YCAMVZHSSWWHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3H-indol-3-one is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . A practical industrial process for the synthesis of a key intermediate for SGLT2 inhibitors, which are promising for diabetes therapy, has been reported . This process uses cheap, easily available dimethyl terephthalate as the raw starting material .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-3H-indol-3-one is C8H3BrClNO . It has a molecular weight of 244.47 .


Chemical Reactions Analysis

Indole derivatives are synthesized through various chemical reactions . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Scientific Research Applications

  • Chemical Reactivity and Stability :5-Bromo-2-chloro-3H-indol-3-one has been studied for its chemical properties, including reactivity and stability. Jakobsen (1967) investigated the allylic rearrangement in 5-bromo-3-thiolene-2-one, which is structurally related to 5-Bromo-2-chloro-3H-indol-3-one, revealing insights into its behavior under various conditions (H. J. Jakobsen, 1967).

  • Crystal Structure Analysis :The compound's crystal structure and intermolecular interactions have been a subject of research. Barakat et al. (2017) analyzed the crystal structure of a derivative of 5-Bromo-2-chloro-3H-indol-3-one, providing valuable information on its molecular interactions (A. Barakat et al., 2017).

  • Synthesis of Derivatives :Liu et al. (2012) developed an efficient method for synthesizing 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, demonstrating the versatility of 5-Bromo-2-chloro-3H-indol-3-one in forming various derivatives through tandem reactions (Jie Liu et al., 2012).

  • Palladium-Catalyzed Synthesis Routes :Research by Cacchi et al. (2015) explored a palladium-catalyzed method to synthesize trisubstituted indoles, highlighting the potential of 5-Bromo-2-chloro-3H-indol-3-one in complex organic syntheses (S. Cacchi et al., 2015).

  • Cross-Coupling Reactions :The compound has been used in studying the selectivity and reactivity in cross-coupling reactions, as researched by Witulski et al. (2005), who examined its use in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions (B. Witulski et al., 2005).

  • Antimicrobial and Anti-HIV Properties :Pandeya et al. (1999) synthesized Schiff and Mannich bases of isatin derivatives, including 5-bromo derivatives, and evaluated their antimicrobial and anti-HIV properties, suggesting potential biomedical applications (S. Pandeya et al., 1999).

  • Formation of Complex Ring Structures :Research by Molina et al. (1998) focused on the formation of complex ring structures involving 5-Bromo-2-chloro-3H-indol-3-one, contributing to synthetic organic chemistry (P. Molina et al., 1998).

  • Synthesis of Cyclic Indole-tetramers :Hiyoshi et al. (2006) described the synthesis of novel symmetric cyclic indole-tetramers using 5-bromoindolin-2-one, demonstrating the compound's utility in creating novel cyclic structures (H. Hiyoshi et al., 2006).

  • Photochemical Applications :Celewicz (1989) studied the photochemical reactions of derivatives of 5-Bromo-2-chloro-3H-indol-3-one, shedding light on its potential applications in photochemistry (L. Celewicz, 1989).

  • Identification of Microorganisms :Watkins et al. (1988) developed a chromogenic compound based on 5-Bromo-2-chloro-3H-indol-3-one for the specific identification of Escherichia coli, demonstrating its use in microbiology (W. Watkins et al., 1988).

properties

IUPAC Name

5-bromo-2-chloroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO/c9-4-1-2-6-5(3-4)7(12)8(10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAMVZHSSWWHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653159
Record name 5-Bromo-2-chloro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3H-indol-3-one

CAS RN

6199-96-8
Record name 5-Bromo-2-chloro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloro-3H-indol-3-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-3H-indol-3-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-3H-indol-3-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-3H-indol-3-one
Reactant of Route 5
5-Bromo-2-chloro-3H-indol-3-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-3H-indol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.